molecular formula C8H6N2S B1626446 2-(Thiophen-2-yl)pyrazine CAS No. 56421-72-8

2-(Thiophen-2-yl)pyrazine

Cat. No. B1626446
CAS RN: 56421-72-8
M. Wt: 162.21 g/mol
InChI Key: BNDYLIJOOZNIHE-UHFFFAOYSA-N
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Description

2-(Thiophen-2-yl)pyrazine is a heterocyclic compound that contains a pyrazine ring and a thiophene ring . Pyrazine derivatives are a vital group of heterocyclic compounds present in nature and have also been synthesized in laboratories since 1876 . They play a significant role as intermediates for pharmaceuticals, agricultural chemicals , and display a large number of pharmaceutical activities .


Synthesis Analysis

The synthesis of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides was observed via a Suzuki cross-coupling reaction of 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide with various aryl/heteroaryl boronic acids/pinacol esters . The intermediate compound was prepared by condensation of pyrazin-2-amine with 5-bromothiophene-2-carboxylic acid mediated by TiCl4 .


Molecular Structure Analysis

The target pyrazine analogs were confirmed by NMR and mass spectrometry . In DFT calculation of target molecules, several reactivity parameters like FMOs (E HOMO, E LUMO), HOMO–LUMO energy gap, electron affinity (A), ionization energy (I), electrophilicity index (ω), chemical softness (σ) and chemical hardness (η) were considered and discussed .


Chemical Reactions Analysis

The reaction of pyrazine-2-amine with 5-bromothiophene-2-carboxylic acid in the presence of pyridine and titanium tetrachloride was used to produce 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(Thiophen-2-yl)pyrazine can be analyzed using various spectroscopic techniques. For instance, the chemical shifts of 1H NMR of all the synthesized compounds were calculated and compared with the experimental values .

Scientific Research Applications

Application 1: Perovskite Solar Cells

  • Summary of Application : 2-(Thiophen-2-yl)pyrazine is used in the synthesis of conjugated polymers, which serve as hole-transporting materials (HTMs) in perovskite solar cells (PSCs). These HTMs play a crucial role in achieving high efficiency and operational stability of PSCs .
  • Methods of Application : The synthesis involves coupling of the alkylsilyl-substituted benzo [1,2- b :4,5- b ′]dithiophene unit with the thiophene-bridged pyrazine block .
  • Results or Outcomes : Devices using these polymers demonstrated power conversion efficiencies (PCEs) up to 17.5%, outperforming the 14.9% efficiency of PSCs with other polymers. They also showed high operational stability over 1500 hours under continuous illumination .

Application 2: Biological Activities

  • Summary of Application : Pyrrolopyrazine derivatives, which include 2-(Thiophen-2-yl)pyrazine, have exhibited various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
  • Methods of Application : The review discusses various synthetic routes for pyrrolopyrazine derivatives, including cyclization, ring annulation, cycloaddition, direct C-H arylation, and other methods .
  • Results or Outcomes : Pyrrolo [1,2- a] pyrazine derivatives exhibited more antibacterial, antifungal, and antiviral activities, while 5H-pyrrolo [2,3- b] pyrazine derivatives showed more activity on kinase inhibition .

Application 3: Optoelectronic Investigation

  • Summary of Application : 2,6-Di (thiophenyl)-1,5-dihydrodipyrrolopyrazine (DT-DPP) structural isomers, which include 2-(Thiophen-2-yl)pyrazine, are used as donor–acceptor–donor molecules in optoelectronic investigations .
  • Methods of Application : The synthesis involves Pd catalyzed C–C and C–N coupling reactions . The dipyrrolopyrazine scaffold comprises an electron-accepting core flanked by two thiophene moieties .
  • Results or Outcomes : The study demonstrates that DT-DPP can be used to build D–A molecules to produce promising conjugated materials for various optoelectronic applications .

Application 4: Biological Evaluation

  • Summary of Application : Piperazinyl-2-(Benzo)thiophen derivatives, which include 2-(Thiophen-2-yl)pyrazine, have been examined for their inhibitory potential against various bacteria and fungi .
  • Methods of Application : The multicomponent reaction products were examined for their inhibitory potential .
  • Results or Outcomes : The products exhibited inhibitory potential against two Gram-positive bacteria (S. aureus and B. cereus), three Gram-negative bacteria (E. coli, P. aeruginosa and K. pneumoniae) and two fungal species (A. niger and C. albicans) .

Application 5: Molecular Electrostatic Potential Analysis

  • Summary of Application : The optimized structures of 5-Aryl-N-(pyrazin-2-yl)thiophene-2 derivatives, which include 2-(Thiophen-2-yl)pyrazine, were used for molecular electrostatic potential (MESP) and frontier molecular orbital (FMO) analysis .
  • Methods of Application : The analysis was carried out on the same level of theory .
  • Results or Outcomes : The study provided insights into the electronic structure of these molecules .

Application 6: Conductive Polymer Electrode Material

  • Summary of Application : D (donor)-A (acceptor) conductive polymer is a novel polymer electrode material, which consists of alternating arrangements of donor and acceptor units . 2-(Thiophen-2-yl)pyrazine is used in the synthesis of these polymers .
  • Methods of Application : The synthesis involves the use of 2-(Thiophen-2-yl)pyrazine as one of the building blocks .
  • Results or Outcomes : The resulting conductive polymers have potential applications in flexible electronic devices .

Future Directions

Research on pyrazine derivatives continues to be a promising field, with potential applications in pharmaceuticals, organic materials, natural products, and bioactive molecules . Further studies are needed to fully understand the properties and potential applications of 2-(Thiophen-2-yl)pyrazine.

properties

IUPAC Name

2-thiophen-2-ylpyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2S/c1-2-8(11-5-1)7-6-9-3-4-10-7/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNDYLIJOOZNIHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NC=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30482416
Record name thienyl pyrazinyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30482416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Thiophen-2-yl)pyrazine

CAS RN

56421-72-8
Record name thienyl pyrazinyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30482416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
EV Verbitskiy, YA Kvashnin, AA Baranova… - Dyes and …, 2020 - Elsevier
Novel 1,4-diazine-based dyes of the D–π–A type, possessing triphenylamine as an electron-donating group, have been developed. Fluorescence studies have demonstrated that …
Number of citations: 22 www.sciencedirect.com
X Wen, W Xie, Y Li, X Ma, Z Liu, X Han… - Angewandte …, 2023 - Wiley Online Library
The Suzuki–Miyaura cross‐coupling is one of the most important and powerful methods for constructing C−C bonds. However, the protodeboronation of arylboronic acids hinder the …
Number of citations: 5 onlinelibrary.wiley.com
JH Li, QM Zhu, YX Xie - Tetrahedron, 2006 - Elsevier
The scope and limitations of the Pd(OAc) 2 /DABCO (1,4-diaza-bicyclo[2.2.2]octane)-catalyzed Suzuki–Miyaura cross-coupling reactions have been demonstrated. The results showed …
Number of citations: 86 www.sciencedirect.com
JH Li, CL Deng, YX Xie - Synthetic Communications, 2007 - Taylor & Francis
Pd(MeCN) 2 Cl 2 /PCy 3 was found to be an efficient catalytic system for the Suzuki–Miyaura cross‐couplings of aryl chlorides with arylboronic acids under solvent‐free conditions. …
Number of citations: 36 www.tandfonline.com

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